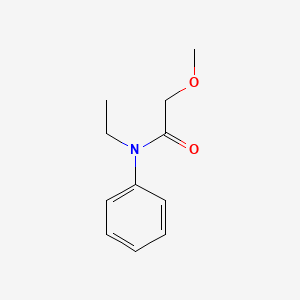![molecular formula C7H10N4OS B1184474 N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B1184474.png)
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the reaction of 3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amide derivatives, alcohol derivatives
Scientific Research Applications
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial, antifungal, or anticancer effects. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(prop-2-en-1-ylsulfanyl)phenyl]acetamide
- N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide
- N-Acetyl-S-allylcysteine
Uniqueness
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to the presence of the 1,2,4-triazole ring, which imparts significant pharmacological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities .
Properties
Molecular Formula |
C7H10N4OS |
|---|---|
Molecular Weight |
198.244 |
IUPAC Name |
N-(3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C7H10N4OS/c1-3-4-13-7-9-6(10-11-7)8-5(2)12/h3H,1,4H2,2H3,(H2,8,9,10,11,12) |
InChI Key |
LNZYQJSAYZHPJN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NN1)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2,4-Difluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B1184402.png)


